molecular formula C9H10FN B6209163 4-fluoro-2,3-dihydro-1H-inden-5-amine CAS No. 2731008-13-0

4-fluoro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B6209163
CAS No.: 2731008-13-0
M. Wt: 151.2
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Description

4-Fluoro-2,3-dihydro-1H-inden-5-amine is a bicyclic aromatic amine featuring a partially saturated indene backbone substituted with a fluorine atom at position 4 and an amine group at position 5 (Figure 1). Its molecular formula is C₉H₁₀FN, with a molecular weight of 151.18 g/mol (estimated from analogs in ).

Properties

CAS No.

2731008-13-0

Molecular Formula

C9H10FN

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-1-indanone.

    Reduction: The 4-fluoro-1-indanone is then reduced to 4-fluoro-2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride.

    Amination: The final step involves the conversion of 4-fluoro-2,3-dihydro-1H-inden-1-ol to 4-fluoro-2,3-dihydro-1H-inden-5-amine through an amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-2,3-dihydro-1H-inden-5-amine may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.

    Purification: Advanced purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 4-fluoro-2,3-dihydro-1H-indene.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

4-fluoro-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indene Core

Table 1: Structural analogs and their substituents
Compound Substituent(s) Position(s) Key Properties/Applications References
4-Fluoro-2,3-dihydro-1H-inden-5-amine F, NH₂ 4, 5 CRBN-dependent cytotoxicity
2,3-Dihydro-1H-inden-5-amine NH₂ 5 Core structure in hit compounds
5-Chloro-2,3-dihydro-1H-inden-1-amine Cl, NH₂ 5, 1 Molecular weight: 167.64 g/mol
5-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine F, N-Me 5, 1 SMILES: CNC1CCC2=C1C=CC(=C2)F
5,6,7,8-Tetrahydronaphthalen-2-amine NH₂ on tetralin scaffold 2 CRBN modulator

Key Observations :

  • Fluorine vs. Chlorine : The 4-fluoro derivative likely exhibits greater metabolic stability compared to the 5-chloro analog () due to fluorine’s strong C-F bond. Chlorine’s larger size may sterically hinder binding in certain targets.
  • Positional Isomerism : The 5-amine group in 4-fluoro-2,3-dihydro-1H-inden-5-amine contrasts with 1-amine derivatives (e.g., 5-chloro-2,3-dihydro-1H-inden-1-amine), altering hydrogen-bonding interactions in drug-receptor complexes .

Pharmacological Activity

Insights :

  • The 4-fluoro derivative’s role in cereblon modulators () suggests fluorine enhances proteolysis-targeting chimera (PROTAC) efficacy by optimizing ligand-CRBN interactions.
  • Toxicity profiles vary significantly: While 4-fluoro-2,3-dihydro-1H-inden-5-amine derivatives show targeted cytotoxicity, LY186641 (a sulfonamide analog) caused methemoglobinemia in clinical trials, emphasizing substituent-dependent safety .

Physicochemical Properties

Table 3: Physical properties of select analogs
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (aq.)
4-Fluoro-2,3-dihydro-1H-inden-5-amine 151.18 ~2.1 Moderate
5-Chloro-2,3-dihydro-1H-inden-1-amine 167.64 ~2.5 Low
5-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine 165.21 ~2.8 Low

Trends :

  • Fluorination reduces molecular weight and logP compared to chlorinated analogs, improving solubility.
  • N-Methylation increases hydrophobicity, aligning with typical amine modifications to enhance membrane permeability.

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